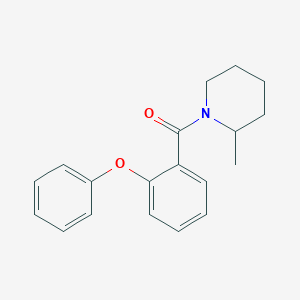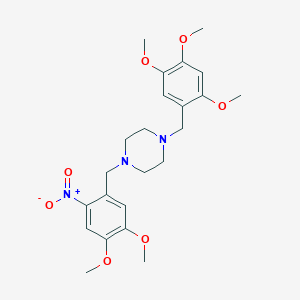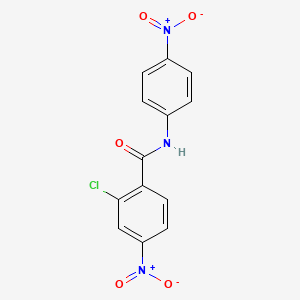
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and reward pathways. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, addiction, and obesity.
Wirkmechanismus
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide selectively binds to the orexin-1 receptor and blocks its activation by endogenous orexin peptides. The orexin-1 receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. By blocking the orexin-1 receptor, this compound reduces the activity of these pathways, leading to improved sleep quality, reduced drug-seeking behavior, and decreased food intake.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It selectively blocks the orexin-1 receptor, reducing the activity of the sleep-wake cycle, appetite, and reward pathways. This leads to improved sleep quality, reduced drug-seeking behavior, and decreased food intake. This compound has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It selectively blocks the orexin-1 receptor, making it a useful tool for studying the role of this receptor in sleep-wake cycles, appetite, and reward pathways. This compound has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of interest is the use of this compound in combination with other drugs for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to fully understand the role of the orexin-1 receptor in these conditions and to identify potential therapeutic targets for drug development.
Synthesemethoden
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the target molecule. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. This compound has been shown to improve sleep quality and reduce daytime sleepiness in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease food intake in animal models of obesity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-5-4-10(16-13(17)6-7-14(16)18)8-12(11)22(19,20)15-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVCUUHCIWMHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)


![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)